![molecular formula C12H14ClN5O B14485173 2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride CAS No. 1087706-10-2](/img/structure/B14485173.png)
2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to undergo a variety of chemical reactions. The compound is characterized by the presence of a pyridine ring substituted with diamine groups and an azo linkage to a methoxyphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride typically involves the diazotization of 4-methoxyaniline followed by coupling with 2,6-diaminopyridine. The reaction conditions often include acidic environments to facilitate the diazotization process and maintain the stability of the azo compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of temperature and pH are crucial for the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions, particularly at the amino groups or the methoxyphenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces corresponding amines.
Aplicaciones Científicas De Investigación
2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying azo compounds.
Biology: In biochemical assays and as a probe for studying enzyme activities.
Industry: Used in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride involves its interaction with molecular targets through its azo and amino groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Pyridinediamine, 3-(phenylazo)-: Similar in structure but lacks the methoxy group.
2,6-Diaminopyridine: Lacks the azo linkage and methoxyphenyl group.
Uniqueness
2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride is unique due to the presence of both the azo linkage and the methoxy group, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring specific reactivity and stability.
Propiedades
Número CAS |
1087706-10-2 |
|---|---|
Fórmula molecular |
C12H14ClN5O |
Peso molecular |
279.72 g/mol |
Nombre IUPAC |
3-[(4-methoxyphenyl)diazenyl]pyridine-2,6-diamine;hydrochloride |
InChI |
InChI=1S/C12H13N5O.ClH/c1-18-9-4-2-8(3-5-9)16-17-10-6-7-11(13)15-12(10)14;/h2-7H,1H3,(H4,13,14,15);1H |
Clave InChI |
GGUMLCXZZFPUHA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


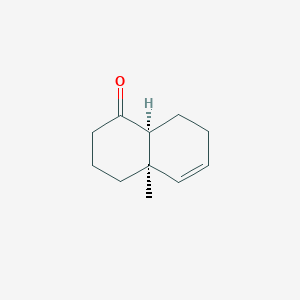
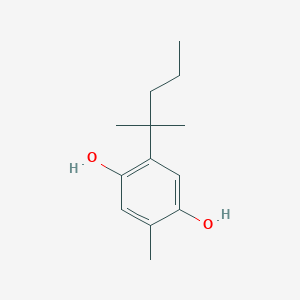
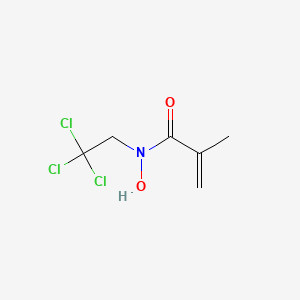
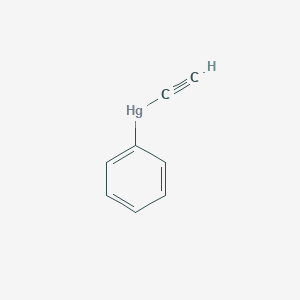
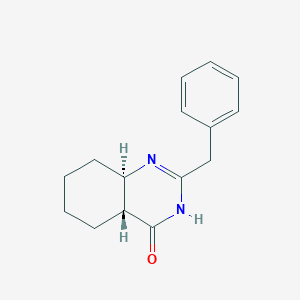
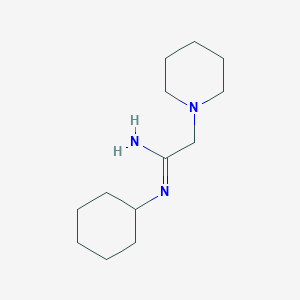
![2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride](/img/structure/B14485144.png)
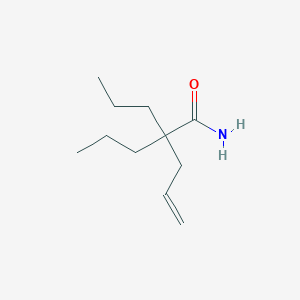
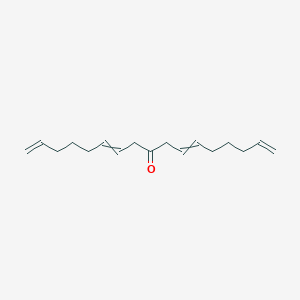

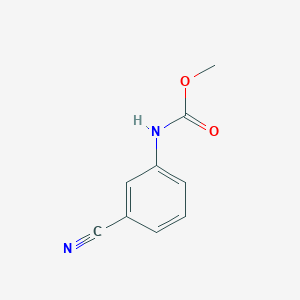

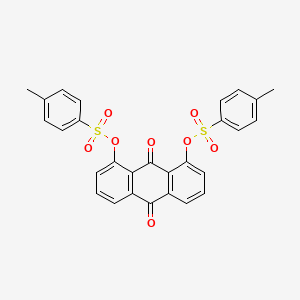
![N-[(2-chloro-1-propylindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14485182.png)
